![molecular formula C15H18BrNO5 B2467610 Methyl 3-(4-bromophenyl)-3-[(3-ethoxy-3-oxopropanoyl)amino]propanoate CAS No. 383147-00-0](/img/structure/B2467610.png)
Methyl 3-(4-bromophenyl)-3-[(3-ethoxy-3-oxopropanoyl)amino]propanoate
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Description
Methyl 3-(4-bromophenyl)-3-[(3-ethoxy-3-oxopropanoyl)amino]propanoate (MBEP) is an organic compound that is used in a variety of scientific research applications. It is a derivative of the amino acid propionic acid, and is a colorless, crystalline solid that is soluble in water and a variety of organic solvents. The compound has a wide range of uses in research, including as a reagent in organic synthesis, as a catalyst in biochemistry, and as a tool in the study of enzymatic mechanisms. MBEP has also been used in the study of drug metabolism and pharmacological effects.
Scientific Research Applications
Structural and Computational Studies
α-Aminophosphonates : Structural and computational studies of α-aminophosphonates, including diisopropyl((4-bromophenyl)(phenylamino)methyl)phosphonate, have been conducted. These studies involve crystal structures, Hirshfeld surface analysis, and molecular docking with SARS-CoV-2 proteins (Alkhimova et al., 2021).
Phenolic Compounds in Eucommia ulmoides Oliv : New phenolic compounds, including methyl 3-(3,4-dihydroxyphenyl)-propanoate, have been isolated from the leaves of Eucommia ulmoides Oliv. Their anti-inflammatory effects have been studied (Ren et al., 2021).
Electrochemical and Organic Synthesis Applications
Electroreductive Radical Cyclization : Studies on the reductive intramolecular cyclization of related propanoates, providing insight into organic synthesis and electrochemical processes, have been explored (Esteves et al., 2005).
Synthesis of CCR5 Antagonists : Development of practical methods for synthesizing CCR5 antagonists, involving related propanoate compounds, showcases applications in medicinal chemistry (Ikemoto et al., 2005).
Asymmetric Synthesis of Esmolol : The asymmetric synthesis of (S)-methyl 3-[4-[2-hydroxy-3-(isopropyl amino) propoxy] phenyl] propanoate, using hydrolytic kinetic resolution, highlights advancements in stereoselective synthesis (Narsaiah & Kumar, 2011).
Antioxidant and Anticancer Activities
Synthesis and Antioxidant Activity : Synthesis of derivatives, such as 4-(3-bromophenyl)-5-methoxycarbonyl-1-(N,N-dimethylaminopropyl)-3,4-dihydropyrimidin-2-(1H)-one, and their antioxidant activity, particularly in relation to mitochondria, has been investigated (Kushnir et al., 2015).
Anticancer Activity of Triazinone Derivatives : The synthesis and evaluation of S-glycosyl and S-alkyl derivatives of triazinone for their anticancer activities, which may include similar structural elements, demonstrate potential applications in cancer research (Saad & Moustafa, 2011).
properties
IUPAC Name |
methyl 3-(4-bromophenyl)-3-[(3-ethoxy-3-oxopropanoyl)amino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO5/c1-3-22-15(20)9-13(18)17-12(8-14(19)21-2)10-4-6-11(16)7-5-10/h4-7,12H,3,8-9H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAUBUDFXKNWSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)NC(CC(=O)OC)C1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301320224 |
Source
|
Record name | methyl 3-(4-bromophenyl)-3-[(3-ethoxy-3-oxopropanoyl)amino]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301320224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
45.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24820377 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Methyl 3-(4-bromophenyl)-3-[(3-ethoxy-3-oxopropanoyl)amino]propanoate | |
CAS RN |
383147-00-0 |
Source
|
Record name | methyl 3-(4-bromophenyl)-3-[(3-ethoxy-3-oxopropanoyl)amino]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301320224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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